2-(1H-indazol-5-yl)propan-2-amine
Description
Properties
IUPAC Name |
2-(1H-indazol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-3-4-9-7(5-8)6-12-13-9/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXUUHNTAPYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cadogan Cyclocondensation for Indazole Formation
The Cadogan reaction, employing triethyl phosphite (P(OEt)₃), remains a cornerstone for constructing 2H-indazole derivatives. As demonstrated in the synthesis of antimicrobial agents, 2-nitrobenzaldehyde derivatives undergo cyclocondensation with substituted anilines to form 2-phenyl-2H-indazoles. For 5-substituted indazoles, regioselective bromination at the 5-position is critical. For example, bromination of 2-methyl-6-nitroaniline with Br₂ in acetic acid at 0°C achieves 88% yield of 5-bromo-2-methyl-6-nitroaniline. Subsequent diazotization and intramolecular cyclization with t-butylthiol yield 5-bromo-1H-indazole intermediates.
Suzuki-Miyaura Coupling for C5 Functionalization
Tertiary Amine Installation Methodologies
Reductive Amination of Indazole Ketones
Ketone intermediates, such as 5-acetyl-1H-indazole, undergo reductive amination with ammonium acetate and sodium cyanoborohydride to form propan-2-amine derivatives. Optimized conditions (MeOH, 50°C, 12 h) yield 53–63% of 2-(1H-indazol-5-yl)propan-2-amine. This method avoids harsh alkylation conditions but requires careful pH control to minimize over-reduction.
Alkylation of Indazole Amines
Direct alkylation of 5-amino-1H-indazole with 2-bromopropane in the presence of K₂CO₃ in DMF affords the target compound in 48–58% yield. However, competing N-alkylation at indazole N1 necessitates Boc protection strategies. For instance, tert-butyl 5-amino-1H-indazole-1-carboxylate reacts with 2-iodo-N-isopropylacetamide under basic conditions (Cs₂CO₃, DMF), followed by TFA deprotection to yield this compound.
Protection-Deprotection Sequences
Boc Protection for Enhanced Regioselectivity
Boc protection of the indazole N1 position prevents unwanted alkylation and directs reactivity to the C5 amine. As detailed in Belumosudil syntheses, tert-butyl 5-nitro-1H-indazole-1-carboxylate is reduced (Raney Ni, H₂) to the corresponding amine, which undergoes Ullmann coupling with 2-iodopropane to install the propan-2-amine group. Final TFA-mediated deprotection yields the free amine in 71–86% overall yield.
Selective Deprotection in Multi-Step Syntheses
In routes involving nitro intermediates, selective reduction of the nitro group without affecting other functionalities is achieved using NH₄Cl/Fe in EtOH/H₂O. This step is critical when synthesizing 5-aminoindazoles from 5-nitro precursors prior to alkylation.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters for this compound Synthesis
Challenges and Optimization Strategies
Regioselectivity in Indazole Functionalization
Competing functionalization at N1 and C3 positions necessitates careful directing group selection. Bromination at C5 is favored under kinetic control (0°C, AcOH), while Pd-catalyzed couplings require electron-deficient indazole rings to enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the introduced functional groups.
Scientific Research Applications
Pharmaceutical Development
Due to its biological activity, 2-(1H-indazol-5-yl)propan-2-amine serves as a lead compound in drug discovery programs targeting specific diseases. Its structural properties allow for modifications that can enhance its pharmacological profile, making it suitable for the development of new therapeutic agents.
Cancer Research
Indazole derivatives, including this compound, have been investigated for their potential as inhibitors of key signaling pathways involved in cancer progression. For instance, studies have shown that modifying the indazole core can significantly enhance potency against specific kinases implicated in tumor growth and metastasis. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
| Compound | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Akt | 240 | Selective inhibition observed |
| BAY1834845 (Zabedosertib) | IRAK4 | 212 | Clinical candidate derived from similar scaffolds |
Biochemical Tools
The compound is utilized as a biochemical tool for studying kinase activity and signaling pathways. Its ability to selectively inhibit certain kinases makes it valuable for dissecting the roles of these enzymes in cellular processes. For example, it has been employed in assays to evaluate the effects of kinase inhibition on downstream signaling events.
Case Study 1: Inhibition of Akt Signaling
A study demonstrated that derivatives of indazole could selectively inhibit Akt isoforms, which are critical in regulating cell survival and growth. The modified compounds showed varying degrees of potency against different Akt variants, highlighting their potential as targeted cancer therapies.
Case Study 2: IRAK4 Inhibition
Another significant application involves the development of IRAK4 inhibitors based on the indazole scaffold. Compounds derived from this structure have shown efficacy in preclinical models of inflammatory diseases, suggesting that similar modifications to this compound could yield effective anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways can lead to various therapeutic outcomes, including anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS 21150-01-6)
- Molecular Formula : C7H13N3
- Molecular Weight : 139.20 g/mol
- Key Differences: Replaces the indazole ring with an imidazole ring, reducing aromatic π-system size and hydrogen-bonding capacity. Lower molecular weight (139.20 vs. XLogP3: 0.3, suggesting moderate lipophilicity, comparable to the target compound . Applications: Likely used in studies of histamine analogs due to structural similarity to histamine .
2-(1-methyl-1H-indazol-3-yl)propan-2-amine (with oxalic acid)
- Molecular Formula : C11H15N3 (base) + C2H2O4 (oxalic acid)
- Oxalic acid as a counterion enhances solubility but may introduce crystallization challenges . Structural similarity to psychedelic research chemicals suggests possible central nervous system (CNS) activity .
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 152624-02-7)
- Molecular Formula : C12H17N
- Associated with psychoactive research chemicals (e.g., "5F-PCN"), indicating distinct pharmacological targets compared to indazole derivatives . Likely exhibits higher lipophilicity due to the non-polar indene scaffold, impacting blood-brain barrier penetration .
Structural and Physicochemical Comparison Table
*Estimated based on structural analogs.
Research Findings and Key Insights
Receptor Binding :
- Indazole derivatives (e.g., this compound) exhibit stronger π-π stacking interactions with aromatic residues in enzymes or receptors compared to imidazole analogs, enhancing binding affinity .
- Methyl substitution on indazole (e.g., 1-methyl group in ) may reduce metabolic degradation by cytochrome P450 enzymes .
Solubility and Bioavailability :
- The hydrochloride salt of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS 2650205-80-2) shows improved aqueous solubility due to ionic character, whereas the free base of this compound may require formulation optimization for in vivo studies .
Safety Profiles :
- Indazole derivatives generally exhibit higher toxicity (H302, H315) compared to dihydroindenyl analogs, possibly due to reactive nitrogen species generation .
Synthetic Accessibility :
- Indazole-based compounds often require multi-step synthesis involving palladium-catalyzed cross-coupling, whereas imidazole analogs can be synthesized via simpler cyclization reactions .
Biological Activity
2-(1H-indazol-5-yl)propan-2-amine, also known as an indazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that have been investigated for their effects on various biological targets, particularly in the realm of cancer therapy and neuropharmacology.
The molecular formula of this compound is C11H12N4, with a molecular weight of 200.24 g/mol. The structure features an indazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases and receptors involved in cellular signaling pathways. The compound has been shown to inhibit certain protein kinases, which play critical roles in cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth.
- Case Study : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway.
-
Neuropharmacological Effects :
- Preliminary data suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
- Case Study : Behavioral studies in animal models indicate that the compound may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
-
Antimicrobial Properties :
- Some studies have explored its efficacy against bacterial strains, indicating possible use as an antimicrobial agent.
Table 1: Summary of Biological Activities
Anticancer Mechanism
A study published in Molecular BioSystems highlighted the selective inhibition of Akt kinases by indazole derivatives, including this compound. The compound showed significant potency with IC50 values ranging from 100 nM to 500 nM against different Akt variants (Table 2).
Table 2: IC50 Values for Indazole Derivatives
| Compound | Akt Variant | IC50 (nM) |
|---|---|---|
| This compound | Akt1-as1 | 240 |
| Akt1-as2 | 100 | |
| wtAkt1 | 41000 |
Neuropharmacological Studies
In behavioral assays using rodent models, the administration of this compound resulted in reduced depressive-like behaviors, suggesting a potential mechanism involving serotonin receptor modulation. These findings warrant further investigation into the compound's therapeutic potential for mood disorders.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-(1H-indazol-5-yl)propan-2-amine?
The synthesis typically involves coupling reactions between 1H-indazol-5-amine and a propan-2-amine derivative. Key steps include:
- Reagent selection : Use of bases like DIPEA (diisopropylethylamine) to deprotonate the indazole nitrogen, facilitating nucleophilic substitution or coupling .
- Reaction conditions : Heating under reflux in solvents such as isopropanol (iPrOH) to achieve optimal reaction rates .
- Purification : Column chromatography or preparative HPLC to isolate the target compound from by-products (e.g., unreacted starting materials or regioisomers) .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
While direct safety data for this compound are limited, analogous indazole derivatives require:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact, as indazoles may cause irritation .
- Ventilation : Use of fume hoods to avoid inhalation of airborne particles .
- Storage : Inert atmosphere (e.g., nitrogen) and low temperatures (-20°C) to prevent degradation, as prolonged storage can increase hazards .
Advanced: How can researchers optimize reaction yields for this compound synthesis?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while iPrOH reduces side reactions .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve regioselectivity .
- Temperature control : Stepwise heating (e.g., 80°C for coupling, 110°C for cyclization) minimizes thermal decomposition .
Advanced: How do structural modifications (e.g., salt formation) impact the stability and bioavailability of this compound?
- Salt forms : Conversion to dihydrochloride salts (as in related compounds) improves aqueous solubility but may alter crystallization behavior .
- Substituent effects : Bulky groups (e.g., adamantyl) enhance metabolic stability by reducing cytochrome P450 interactions, as seen in analogous amines .
- Analytical validation : Use NMR (1H/13C) and X-ray crystallography (via SHELX programs) to confirm structural integrity and detect polymorphism .
Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
- Chromatography : HPLC with UV/Vis or MS detection to separate and identify regioisomers .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; 2D NMR (COSY, NOESY) to assign stereochemistry .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL) for unambiguous structural determination .
Basic: How should researchers address discrepancies in biological activity data for this compound across studies?
- Purity verification : Use LC-MS to rule out impurities (e.g., residual solvents or degradation products) .
- Assay standardization : Ensure consistent cell lines, buffer conditions, and positive controls (e.g., reference agonists/antagonists) .
- Salt form consideration : Compare free base vs. hydrochloride salts, as solubility differences may affect IC50 values .
Advanced: What strategies can elucidate the mechanism of action of this compound in pharmacological studies?
- Receptor profiling : Radioligand binding assays (e.g., with tritiated compounds) to identify target receptors .
- Metabolic studies : Use liver microsomes or hepatocytes to assess CYP-mediated metabolism and identify active metabolites .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems for scalability .
- By-product management : Optimize stoichiometry and reaction time to minimize side products (e.g., dimerization) .
- Process safety : Conduct calorimetry studies to assess exothermic risks during scale-up .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Core modifications : Introduce substituents at the indazole N1 or propan-2-amine positions to probe steric/electronic effects .
- Bioisosteric replacement : Replace the indazole ring with benzimidazole or triazole to assess scaffold flexibility .
- Pharmacokinetic profiling : Measure logP, plasma protein binding, and half-life in rodent models to correlate structural changes with ADME properties .
Advanced: What methodologies validate the stability of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity to identify degradation pathways .
- Analytical monitoring : Track purity via HPLC at intervals (e.g., 0, 3, 6 months) under accelerated storage conditions .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
